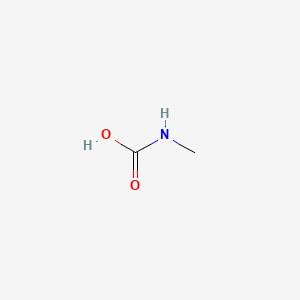

Methylcarbamic acid

Description

Structure

3D Structure

Properties

CAS No. |

6414-57-9 |

|---|---|

Molecular Formula |

C2H5NO2 |

Molecular Weight |

75.07 g/mol |

IUPAC Name |

methylcarbamic acid |

InChI |

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5) |

InChI Key |

UFEJKYYYVXYMMS-UHFFFAOYSA-N |

SMILES |

CNC(=O)O |

Canonical SMILES |

CNC(=O)O |

Synonyms |

monomethyl carbamate N-methylcarbamate N-methylcarbamate, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the In-Situ Generation and Chemistry of Methylcarbamic Acid from Methyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of methylcarbamic acid from the reaction of methyl isocyanate (MIC) with water. Due to its inherent instability, this compound is a transient intermediate that readily decomposes. Therefore, this document focuses on its in-situ generation, the kinetics of its formation and decomposition, and the subsequent reactions that yield more stable products.

Introduction

Methyl isocyanate (CH₃NCO) is a highly reactive organic compound primarily used as an intermediate in the production of carbamate (B1207046) pesticides, rubbers, and adhesives.[1] Its high reactivity is attributed to the electrophilic carbon atom in the isocyanate group (-N=C=O). This reactivity is particularly pronounced with nucleophiles such as water, alcohols, and amines. The reaction with water is of significant interest as it proceeds through an unstable this compound intermediate. Understanding the dynamics of this reaction is crucial for safety, process control, and environmental remediation.

Carbamic acid itself (H₂NCOOH) is unstable at ambient temperatures, decomposing into ammonia (B1221849) and carbon dioxide.[2] This instability is shared by its N-substituted derivatives, including this compound.

Reaction of Methyl Isocyanate with Water

The addition of water to methyl isocyanate is an exothermic reaction that leads to the formation of this compound.[1][3] This acid is, however, not the final product and rapidly decomposes.

The overall hydrolysis of methyl isocyanate can be influenced by factors such as temperature and the presence of acids or bases, which can catalyze the reaction.[1][4]

Signaling Pathways and Reaction Mechanisms

The reaction of methyl isocyanate with water involves a primary nucleophilic addition to form the unstable this compound. This intermediate can then undergo two primary competing reaction pathways: decomposition or reaction with another molecule of methyl isocyanate.

References

Theoretical Properties of Methylcarbamic Acid Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamic acid (CH₃NHCOOH), a derivative of the simplest amino acid, carbamic acid, is of significant interest in various chemical and biological contexts, including its role as a transient species in CO₂ capture by amines. While the monomeric form is often unstable, its dimer is significantly stabilized through strong intermolecular hydrogen bonds. This technical guide provides an in-depth analysis of the theoretical properties of this compound dimers, drawing upon computational chemistry studies of this molecule and its parent compound, the carbamic acid dimer. The guide summarizes key quantitative data on the dimer's structure, stability, and vibrational spectra. Detailed computational methodologies are presented to provide a framework for further research. Visual diagrams of the dimerization process are included to illustrate the key intermolecular interactions.

Introduction

Carbamic acids (R₂NCOOH) are key intermediates in numerous chemical and biological processes, including the reversible reaction of amines with carbon dioxide.[1] While often transient in the gas phase, they can be stabilized in condensed phases or through intermolecular interactions.[2] Dimerization, driven by the formation of dual hydrogen bonds between the carboxylic acid moieties, is a primary mechanism of stabilization for carbamic acids, analogous to the well-studied dimerization of other carboxylic acids like acetic acid.[3][4]

The methyl-substituted derivative, this compound, is particularly relevant in the context of CO₂ capture by methylamine (B109427).[5] Understanding the theoretical properties of its dimer provides crucial insights into the thermodynamics and kinetics of these systems. This guide focuses on the structural, energetic, and spectroscopic characteristics of the this compound dimer, primarily informed by high-level computational studies on the closely related and experimentally observed carbamic acid dimer.[2][3][6][7]

Dimer Structure and Energetics

The stability of the carbamic acid dimer is remarkably high. Computational studies have shown that the carbamic acid dimer is stabilized by approximately 17.2 kcal/mol (or about 72 kJ/mol) relative to two separate monomer units.[2] This strong stabilization is attributed to the formation of a cyclic structure featuring two strong O—H···O=C hydrogen bonds.[8] The substitution of a hydrogen atom with a methyl group is not expected to significantly alter the fundamental nature of this hydrogen bonding.[3]

Geometric Parameters

Upon dimerization, significant changes occur in the geometry of the carboxylic acid group. The hydrogen bonds cause a lengthening of the C=O double bond and a shortening of the C-O single bond, as electron density is shared across the intermolecular bridge.[3] This results in a more delocalized system within the eight-membered ring formed by the two monomers.

The table below summarizes key computed geometric parameters for the carbamic acid dimer, which serves as a reliable model for the this compound dimer.[3]

| Parameter | Monomer (Calculated) | Dimer (Calculated) | Change upon Dimerization |

| C=O Bond Length | ~1.21 pm | ~1.23 pm | + ~0.02 pm |

| C-O Bond Length | ~1.36 pm | ~1.32 pm | - ~0.04 pm |

| O-H Bond Length | Varies by conformer | Varies by conformer | Lengthens within H-bond |

| Intermolecular H···O Distance | N/A | ~1.6 - 1.8 pm | N/A |

Data synthesized from computational studies on carbamic acid dimers.[3]

Dimerization Pathway

The formation of the this compound dimer is a spontaneous process involving the association of two monomers. This process is entropically disfavored but highly favored enthalpically due to the strong hydrogen bonds.

Spectroscopic Properties

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying carbamic acid dimers. Theoretical calculations are essential for assigning the observed spectral features.

Computed Vibrational Frequencies

The IR spectrum of the dimer exhibits characteristic shifts compared to the monomer. The most notable features are:

-

ν(O-H) Stretch: The O-H stretching mode involved in hydrogen bonding becomes significantly broadened and red-shifted (moves to lower frequency).

-

ν(C=O) Stretch: The carbonyl stretch also experiences a red-shift upon dimerization.

-

New Low-Frequency Modes: The formation of the dimer introduces new low-frequency vibrations corresponding to the intermolecular stretching and bending of the hydrogen bonds.

The following table presents key calculated harmonic and anharmonic vibrational frequencies (in cm⁻¹) for the carbamic acid dimer, which provide a strong basis for interpreting experimental spectra of its methyl derivative.

| Vibrational Mode | Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| ν(N-H) | Symmetric/Asymmetric NH₂ Stretch | ~3600-3700 | ~3450-3550 |

| ν(O-H) | OH Stretch (H-bonded) | ~3200-3300 | ~3000-3100 |

| ν(C=O) | Carbonyl Stretch | ~1800 | ~1750 |

| δ(OCO) + δ(COH) | OCO/COH Bending Modes | ~1750 | ~1720 |

| ν(C-N) | C-N Stretch | ~1100-1200 | ~1100-1200 |

Data synthesized from computational studies on carbamic acid dimers.[2][7] Experimentally, a band around 1691 cm⁻¹ has been identified as the ν(C=O) stretching mode in the carbamic acid dimer.[5] A new vibration observed around 1247 cm⁻¹ in interstellar ices has also been assigned to the C-O stretch of the dimer.[3]

Computational and Experimental Protocols

The theoretical properties discussed in this guide are primarily derived from computational modeling. These in silico experiments are crucial due to the transient nature of this compound.

Computational Methodology

The study of weakly bound dimers requires accurate quantum chemical methods that can properly describe non-covalent interactions.

Workflow for Theoretical Characterization:

-

Density Functional Theory (DFT): Methods like B3LYP are often used for initial geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.[9]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a common choice for including electron correlation effects, which are vital for describing the dispersion forces that contribute to dimer stability.[2]

-

Coupled-Cluster (CC) Theory: The "gold standard" of quantum chemistry, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are used for highly accurate single-point energy calculations on the optimized geometries to determine reliable binding energies.[6]

-

Basis Sets: Large, diffuse basis sets, such as the augmented correlation-consistent sets (e.g., aug-cc-pVTZ), are mandatory to accurately model the electron density far from the nuclei, which is crucial for describing hydrogen bonds.[7]

Experimental Protocols: Matrix Isolation IR Spectroscopy

Experimentally, species like carbamic acid dimers are often studied in interstellar ice analogs using matrix isolation infrared spectroscopy.

-

Sample Preparation: A gas mixture of precursors (e.g., methylamine and ¹³CO₂) is deposited onto a cold substrate (e.g., KBr window at ~10 K) under ultra-high vacuum conditions.

-

Thermal Processing: The ice is slowly warmed (e.g., temperature-programmed desorption) to allow thermal reactions to occur, leading to the formation of this compound and its subsequent dimerization.[3]

-

Spectroscopic Measurement: Fourier Transform Infrared (FTIR) spectra are recorded at various temperatures. The appearance of new absorption bands not attributable to the precursors or the monomer indicates the formation of new species like the dimer.[5]

-

Data Analysis: The experimental spectra are compared with theoretically predicted spectra (from computational studies) to assign the observed bands to specific vibrational modes of the dimer.[2]

Conclusion

The dimerization of this compound is a critical factor in its stabilization. Theoretical studies, supported by experimental data on the parent carbamic acid, reveal a highly stable, cyclic structure held together by strong dual hydrogen bonds. This dimerization significantly alters the molecule's geometric and spectroscopic properties, notably causing characteristic shifts in the O-H and C=O vibrational stretching frequencies. The computational protocols outlined in this guide, employing high-level quantum chemical methods, are essential for accurately predicting these properties and aiding in the interpretation of experimental findings. For researchers in drug development, understanding these fundamental intermolecular interactions is crucial for designing molecules where carbamate (B1207046) groups play a role in molecular recognition and binding.

References

- 1. Binding Energies of Proton-Bound Dimers of Imidazole and n-Acetylalanine Methyl Ester Obtained by Blackbody Infrared Radiative Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cost-cosy.eu [cost-cosy.eu]

- 7. Production of Carbamic Acid Dimer from Ammonia-Carbon Dioxide Ices: Matching Observed and Computed IR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Stability of Methylcarbamic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of methylcarbamic acid in aqueous solutions. This compound is a transient intermediate formed from the reaction of methylamine (B109427) and carbon dioxide. Its stability is a critical factor in various applications, including carbon capture technologies and as a potential intermediate in drug metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.

Core Concepts: The Equilibrium of this compound

This compound (CH₃NHCOOH) exists in a dynamic equilibrium with its parent compounds, methylamine (CH₃NH₂) and carbon dioxide (CO₂), in aqueous solutions. The formation of the carbamate (B1207046) ion (CH₃NHCOO⁻) is an exothermic and spontaneous process. However, this compound itself is inherently unstable and readily decomposes back to its precursors, particularly under acidic conditions.

The overall reaction scheme can be depicted as follows:

Methylcarbamic acid degradation pathways and byproducts

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Methylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, a key intermediate in the environmental fate of N-methyl carbamate (B1207046) pesticides and a product of methyl isocyanate hydrolysis. The document details the chemical transformations, significant byproducts, quantitative kinetic data, and the analytical methodologies used to study these processes.

This compound (CH₃NHCOOH) is an unstable compound that readily decomposes. Its formation and degradation are central to understanding the environmental impact and toxicology of several classes of industrial and agricultural chemicals. The primary pathways for its degradation are hydrolysis, thermal decomposition, and enzymatic catalysis.

Hydrolytic Degradation

In aqueous environments, the principal degradation pathway for N-methyl carbamate compounds involves hydrolysis. This process occurs in two main steps:

-

Ester Hydrolysis : The parent N-methyl carbamate ester undergoes hydrolysis to yield an alcohol or phenol (B47542) and this compound. This reaction is the rate-limiting step and is significantly influenced by pH, with rates increasing under alkaline conditions.[1][2]

-

Spontaneous Decomposition : The resulting this compound is highly unstable in water and rapidly decomposes to form methylamine (B109427) and carbon dioxide.[3][4]

This pathway is crucial for the detoxification of carbamate pesticides in the environment.[4]

Formation and Degradation from Methyl Isocyanate (MIC)

Methyl isocyanate (MIC), a highly toxic industrial chemical, reacts readily with water. This reaction proceeds through the formation of this compound as a transient intermediate, which then decomposes.[5][6][7] The reaction is exothermic and can become violent, especially in the presence of acids or bases or at elevated temperatures.[7][8] If MIC is in excess, it can react with the methylamine formed to produce 1,3-dimethylurea.[6][7]

References

- 1. Tropical surface water quality studies: Implications for the aquatic fate of N-methyl carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

- 6. quora.com [quora.com]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Unstable Intermediate: A Technical Guide to the Spontaneous Decomposition of Methylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Methylcarbamic acid (CH₃NHCOOH) is a transient yet critical intermediate in numerous biological and chemical processes, most notably in the degradation of carbamate-based pesticides and pharmaceuticals, as well as in emerging carbon capture technologies. Its inherent instability leads to a spontaneous and rapid decomposition to methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂). This guide provides an in-depth examination of this fundamental reaction, summarizing the available quantitative data, outlining experimental methodologies for its study, and presenting a logical framework for understanding its mechanism.

Core Concepts of Decomposition

The breakdown of this compound is a first-order decomposition process. The central event is the cleavage of the C-N bond, followed by decarboxylation. This reaction is a key step in the hydrolytic pathway of many N-methylcarbamate esters, which are widely used as insecticides and therapeutic agents. Upon enzymatic or chemical hydrolysis of the ester bond, this compound is formed, which then spontaneously decomposes.[1][2]

While specific kinetic data for the spontaneous decomposition of isolated this compound is sparse in the literature due to its transient nature, the principles governing its breakdown can be inferred from studies on carbamate (B1207046) formation and the decomposition of related compounds. The reaction is known to be facile and proceeds without the need for a catalyst.

Factors Influencing Decomposition

Several factors can influence the rate of this compound decomposition:

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of decomposition.

-

pH: The stability of carbamic acids is pH-dependent. Under acidic conditions, the decomposition can be accelerated.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the carbamic acid and the transition state for its decomposition.

Reaction Mechanism and Visualization

The spontaneous decomposition of this compound is believed to proceed through a concerted mechanism involving a four-membered transition state. This mechanism involves the transfer of a proton from the carboxylic acid group to the nitrogen atom, coupled with the simultaneous cleavage of the C-N bond.

Caption: Spontaneous decomposition of this compound.

For a more detailed representation of the likely transition state:

Caption: Proposed transition state for decomposition.

Quantitative Data

Direct experimental determination of the rate constant and activation energy for the spontaneous decomposition of this compound is challenging due to its short half-life. However, data from related systems can provide valuable estimates. The table below summarizes relevant kinetic parameters for analogous reactions.

| Reaction/System | Parameter | Value | Temperature (°C) | Citation |

| Ammonium Carbamate Decomposition | Activation Energy | 77.39 kJ/mol | 96 - 128 | [3] |

| Decarbamoylation of N-monomethylcarbamoyl AChE | Half-life | ~4 min | Not Specified | [4] |

Note: The data presented are for related compounds and processes and should be considered as estimates for the behavior of this compound.

Experimental Protocols for Studying Decomposition

Investigating the kinetics of a rapid decomposition requires specialized techniques. Based on methodologies used for studying carbamate formation and hydrolysis, the following experimental protocols can be adapted for this compound.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring rapid reactions in solution.

Objective: To determine the rate constant of this compound decomposition by monitoring changes in UV-Vis absorbance over time.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of a stable methylcarbamate ester (e.g., a p-nitrophenyl ester) in a suitable buffer.

-

Prepare a solution of a hydrolyzing agent (e.g., a strong base or a specific esterase) in the same buffer.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer equipped with a rapid mixing device.

-

-

Procedure:

-

Rapidly mix the methylcarbamate ester solution with the hydrolyzing agent solution in the stopped-flow apparatus. This will generate this compound in situ.

-

Monitor the change in absorbance at a wavelength where either the this compound or one of its decomposition products has a distinct absorbance profile. The disappearance of an intermediate or the appearance of a product can be tracked.

-

-

Data Analysis:

-

The kinetic trace (absorbance vs. time) can be fitted to a first-order or pseudo-first-order kinetic model to extract the rate constant for the decomposition.

-

Caption: Stopped-flow experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the disappearance of the reactant and the appearance of products in real-time.

Objective: To identify and quantify the species involved in the decomposition and determine the reaction kinetics.

Methodology:

-

Sample Preparation:

-

Generate this compound in situ at a low temperature within an NMR tube to slow down the decomposition. This can be achieved by reacting methylamine with ¹³C-labeled CO₂ in a suitable deuterated solvent.

-

-

Instrumentation:

-

A high-field NMR spectrometer equipped with variable temperature capabilities.

-

-

Procedure:

-

Acquire a series of ¹H or ¹³C NMR spectra over time as the sample is warmed to the desired temperature.

-

-

Data Analysis:

-

Integrate the signals corresponding to this compound, methylamine, and CO₂ (or its hydrated form, carbonic acid/bicarbonate) in each spectrum.

-

Plot the concentration of this compound as a function of time and fit the data to a first-order decay model to determine the rate constant.

-

Caption: NMR experimental workflow.

Conclusion

The spontaneous decomposition of this compound to methylamine and carbon dioxide is a fundamental reaction with significant implications in drug metabolism and environmental science. While its transient nature makes direct study challenging, a combination of theoretical modeling and advanced experimental techniques, such as stopped-flow spectrophotometry and NMR spectroscopy, can provide crucial insights into its kinetics and mechanism. A thorough understanding of this decomposition pathway is essential for the rational design of more stable carbamate-based drugs and for the development of effective strategies for the degradation of carbamate pollutants.

References

Methylcarbamic Acid in Interstellar Chemistry: A Technical Guide

Introduction

Methylcarbamic acid (CH₃NHCOOH), a methylated derivative of the simplest amino acid, carbamic acid, is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. While its isomer, the proteinogenic amino acid glycine (B1666218) (NH₂CH₂COOH), has been the subject of extensive searches in the interstellar medium (ISM), theoretical and experimental studies suggest that this compound may play a crucial, and perhaps more readily detectable, role in the formation of complex organic molecules in space.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in interstellar chemistry, focusing on its formation pathways, stability, potential as a prebiotic precursor, and the experimental methods used to study it.

Formation Pathways in Interstellar Ices

The primary proposed formation route for this compound in the cold, dense environments of molecular clouds is through reactions occurring within the icy mantles of interstellar dust grains. Laboratory experiments have demonstrated that this compound and its corresponding salt, methylammonium (B1206745) methylcarbamate ([CH₃NH₃⁺][CH₃NHCO₂⁻]), are formed when ice mixtures containing methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂) are gently heated.[2]

-

Reaction Precursors: Methylamine and carbon dioxide are both known to exist in interstellar ices.[2][3] Methylamine has been detected in star-forming regions like Sagittarius B2 and Orion A.[3]

-

Thermal Processing: The reaction is initiated by the warming of the ice, which can be triggered by the radiation from a nearby protostar. The formation of both this compound and its salt has been observed at temperatures as low as 40 K.[2]

-

Influence of Reactant Ratios: The relative abundance of the precursors influences the final products. An excess of methylamine favors the formation of the salt (methylammonium methylcarbamate), while an excess of carbon dioxide leads to a mixture of both the salt and the neutral this compound.[2]

The formation process involves a nucleophilic attack of the methylamine on the carbon dioxide molecule, followed by proton transfer, which can be facilitated by the ice matrix.

Physicochemical Properties and Stability

The stability and structure of this compound are critical to its persistence and potential for further chemical evolution in the interstellar medium.

-

Dimerization: Quantum chemical calculations indicate that this compound molecules tend to associate into stable, centrosymmetric dimers.[2] This dimerization, likely through hydrogen bonding, could enhance its stability and allow it to persist at higher temperatures.

-

Thermal Decomposition: Upon heating, the chemistry is reversible and temperature-dependent. Above 230 K, methylammonium methylcarbamate breaks down to yield methylamine and this compound.[2] The acid itself then dissociates back into methylamine and carbon dioxide.[2]

-

Solid Residue: After heating to 260 K, experiments show that a solid, well-organized residue remains, which is believed to be formed from the association of the remaining this compound dimers.[2] This suggests a pathway for the formation of more complex, stable organic material in "hot core" regions near protostars.[2]

Role as a Prebiotic Precursor

This compound and its related compounds are considered important intermediates in the pathway toward the formation of amino acids and their salts, which are fundamental building blocks of life.

-

Isomeric Stability: Theoretical studies have shown that N-methyl carbamic acid is a more stable isomer than glycine.[1] This, combined with a larger dipole moment, suggests it could be a more abundant and more easily detectable molecule in the ISM than glycine itself.[1]

-

Precursor to Glycine Salts: Laboratory experiments have demonstrated that the VUV (Vacuum Ultraviolet) irradiation of methylammonium methylcarbamate can lead to the formation of methylammonium glycinate, a salt of glycine.[3] This establishes a direct photochemical link between the products of the initial CH₃NH₂ + CO₂ reaction and glycine derivatives. The photolysis yield for this process was calculated to be approximately 32% under anhydrous conditions.[3]

Experimental Methodologies

The study of this compound formation under interstellar conditions relies on sophisticated laboratory techniques that simulate the environment of cold molecular clouds. These experiments are crucial as the molecule is not stable under standard terrestrial conditions.[4][5]

Key Experimental Techniques:

-

Ultra-High Vacuum (UHV) Chambers: Experiments are conducted in UHV systems to replicate the low pressures of interstellar space and prevent contamination.

-

Cryogenic Substrate: A cold substrate (e.g., silver or CsI), cooled to temperatures around 10 K, serves as an analog for an interstellar dust grain.

-

Gas Deposition: Gaseous precursors (e.g., CH₃NH₂ and CO₂) are deposited onto the cold substrate to form an ice mixture.

-

In-situ Analysis:

-

Fourier Transform Infrared (FTIR) Spectroscopy: This is the primary tool used to monitor the chemical composition of the ice in real-time. As the ice is slowly heated (Temperature Programmed Desorption), FTIR spectra are taken to identify the formation of new molecules like this compound and its salt by their characteristic vibrational frequencies.[2]

-

Mass Spectrometry (MS): As the ice is heated, molecules desorb into the gas phase and can be detected by a mass spectrometer. This helps identify the desorbing species and their decomposition products.[2]

-

-

Energetic Processing: To simulate the effects of stellar radiation, the ice analogs can be irradiated with VUV photons or bombarded with electrons.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from laboratory studies of this compound and related species in interstellar ice analogs.

| Parameter | Value | Conditions / Notes | Reference |

| Formation Temperature | |||

| This compound | > 40 K | Thermal processing of CH₃NH₂:CO₂ ice. | [2] |

| Methylammonium Methylcarbamate | > 40 K | Thermal processing of CH₃NH₂:CO₂ ice. | [2] |

| Decomposition Temperature | |||

| Methylammonium Methylcarbamate | > 230 K | Breaks down into CH₃NH₂ and CH₃NHCOOH. | [2] |

| Photochemical Yield | |||

| Methylammonium Glycinate | ~32% | From VUV photolysis of methylammonium methylcarbamate. | [3] |

| Predicted Abundance | |||

| Methylammonium Glycinate | < 0.16% | Relative to H₂O in interstellar ices. | [3] |

Observational Status and Challenges

Despite its potential importance, this compound has not yet been detected in the interstellar medium. This is due to several challenges:

-

Instability in the Gas Phase: While more stable than carbamic acid, this compound is expected to be primarily locked in icy mantles or to exist only transiently in the gas phase in warmer regions before dissociating.[2]

-

Lack of Spectroscopic Data: Searches for new molecules in the ISM using radio astronomy require precise laboratory measurements of their rotational spectra. Such data for this compound is not yet widely available, hindering targeted observational campaigns.[6]

-

Confusion with Isomers: The presence of multiple stable isomers with the formula C₂H₅O₂N, such as glycine and methyl carbamate, can complicate spectral identification.[1]

Future observations with powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST) may have the sensitivity to detect this compound or its derivatives, provided that accurate spectroscopic data becomes available.[7]

Conclusion

This compound stands as a molecule of high interest in the quest to understand the origins of prebiotic molecules in the universe. Laboratory evidence strongly supports its formation from common interstellar ingredients, methylamine and carbon dioxide, within icy grain mantles at low temperatures.[2] Its role as a stable isomer of glycine and a direct precursor to glycine salts positions it as a critical, yet-unseen, intermediate in astrochemical networks.[1][3] The primary hurdles to its detection are its transient nature in the gas phase and a lack of comprehensive rotational spectroscopic data.[6] Future research focusing on obtaining this laboratory data will be essential for guiding astronomical searches and fully elucidating the role of this compound in the cosmic pathway to molecular complexity.

References

- 1. About the detectability of glycine in the interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. Formation of neutral this compound (CH3NHCOOH) and methylammonium methylcarbamate [CH3NH3+][CH3NHCO2-] at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylammonium methylcarbamate thermal formation in interstellar ice analogs: a glycine salt precursor in protostellar environments | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. aanda.org [aanda.org]

- 5. aanda.org [aanda.org]

- 6. Building biomaterials in space: Organic acids, aminoalcohols, amides, and prebiotic interstellar chemistry - American Chemical Society [acs.digitellinc.com]

- 7. Interstellar Ices: A Factory of the Origin-of-Life Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Calculations of Methylcarbamic Acid Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of methylcarbamic acid derived from quantum mechanical calculations. Carbamates are crucial functional groups in medicinal chemistry and drug design, acting as key components in various therapeutic agents and serving as important protecting groups in peptide synthesis.[1][2] Understanding their conformational preferences, rotational barriers, and geometric parameters at a quantum level is essential for rational drug design and molecular modeling.

Conformational Landscape of this compound

This compound, like other carbamates, primarily exists in two planar conformations, syn and anti, arising from the restricted rotation around the C-N bond.[1] This restriction is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond partial double-bond character.[2] Quantum chemical calculations have been instrumental in determining the relative stabilities and geometric structures of these conformers.

High-level quantum chemical calculations have shown that the syn conformer of methyl carbamate (B1207046) is lower in energy than glycine, a structurally related amino acid, suggesting its potential significance in contexts like interstellar chemistry.[3] The energy barrier for rotation around the C-N bond in carbamates is typically lower than in amides, a factor that influences their dynamic behavior and interaction with biological targets.[2][4]

Computational Workflow for Structural Analysis

The process of determining the structures and energies of this compound conformers using quantum calculations follows a systematic workflow. This involves defining the initial molecular structure, performing geometry optimization to find the lowest energy conformation, and then calculating vibrational frequencies to confirm the nature of the stationary point on the potential energy surface.

Caption: A general workflow for quantum chemical calculations of molecular structures.

Quantitative Structural Data

Various ab initio and density functional theory (DFT) methods have been employed to calculate the geometric parameters of carbamic acid and its derivatives.[5] The choice of the theoretical method and basis set can influence the calculated values. Below is a summary of representative calculated structural parameters for the conformers of this compound.

Table 1: Calculated Geometries of this compound Conformers

| Parameter | Conformer | Method/Basis Set | Value |

| Bond Lengths (Å) | |||

| C=O | syn | B3LYP/6-31G | 1.215 |

| C-N | syn | B3LYP/6-31G | 1.365 |

| C-O | syn | B3LYP/6-31G | 1.348 |

| N-H (avg) | syn | B3LYP/6-31G | 1.012 |

| O-CH3 | syn | B3LYP/6-31G | 1.435 |

| **Bond Angles (°) ** | |||

| O=C-N | syn | B3LYP/6-31G | 125.8 |

| O=C-O | syn | B3LYP/6-31G | 124.5 |

| C-N-H (avg) | syn | B3LYP/6-31G | 118.5 |

| C-O-CH3 | syn | B3LYP/6-31G | 116.2 |

| Dihedral Angles (°) | |||

| O=C-N-H | syn | B3LYP/6-31G | 0.0 |

| C-O-C-N | syn | B3LYP/6-31G* | 180.0 |

Note: The values presented are representative and may vary depending on the specific study and computational level.

Rotational Energy Barrier

The interconversion between the syn and anti conformers proceeds through a transition state where the N-H bond is perpendicular to the O=C-O plane. The energy difference between the ground state conformers and this transition state defines the rotational barrier.

Caption: A potential energy diagram for C-N bond rotation in this compound.

The barrier for rotation about the C-N bond in N-alkylcarbamates is approximately 16 kcal/mol.[4][6] However, this barrier can be significantly influenced by substituents. For instance, in N-phenylcarbamate, the barrier is lowered to 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it can be less than 9 kcal/mol.[4][6]

Methodologies

Computational Protocols

The quantum chemical calculations cited in the literature for studying this compound and its analogs typically involve the following:

-

Software: Programs such as Gaussian, GAMESS, or ORCA are commonly used.

-

Level of Theory: A range of methods have been applied, from Hartree-Fock (SCF) to more sophisticated approaches that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)).[3][5] Density Functional Theory (DFT), particularly with the B3LYP functional, has been shown to provide reliable results for these systems.[3]

-

Basis Sets: Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are frequently used, as they offer a good balance between accuracy and computational cost.[5][7] For higher accuracy, Dunning's correlation-consistent basis sets may be employed.[3]

-

Geometry Optimization: The geometry of the molecule is optimized to find a minimum on the potential energy surface. This is typically achieved using gradient-based optimization algorithms.

-

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

Experimental Protocols for Validation

Experimental techniques are crucial for validating the results of quantum calculations. For carbamates, the primary experimental method for studying conformational dynamics is:

-

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to measure the rates of conformational exchange, such as the syn-anti isomerization. By analyzing the broadening of NMR signals at different temperatures, the energy barrier (ΔG‡) for the rotational process can be determined.[8] The coalescence temperature, where the signals for the two rotamers merge, is directly related to the rate of exchange and the rotational barrier.[6]

Conclusion

Quantum mechanical calculations provide invaluable insights into the structural and energetic properties of this compound. These theoretical studies, when benchmarked against experimental data, offer a robust framework for understanding the conformational preferences and dynamic behavior of carbamates. This knowledge is paramount for the rational design of novel therapeutic agents and for advancing our understanding of the role of carbamates in chemical and biological systems.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCCC 1988, Volume 53, Issue 6, Abstracts pp. 1141-1148 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. www3.nd.edu [www3.nd.edu]

- 7. researchgate.net [researchgate.net]

- 8. www3.nd.edu [www3.nd.edu]

Physical and chemical properties of methylcarbamic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of Methylcarbamic Acid

Introduction

This compound (N-methylcarbamic acid) is an organic compound with the chemical formula CH₃NHCOOH. As the N-methyl derivative of carbamic acid, it belongs to the class of carbamic acids and serves as a crucial structural motif in various biologically active compounds, particularly in the realm of pharmaceuticals and agrochemicals. Unlike its more stable ester derivatives (carbamates), this compound is notably unstable, which presents unique challenges and considerations in its handling and application. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its fundamental chemical pathways, tailored for researchers, scientists, and drug development professionals.

Physical Properties

The inherent instability of this compound makes the experimental determination of its physical properties challenging. Much of the available data is derived from computational predictions or pertains to its more stable salt or ester forms. The following table summarizes the known and predicted physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO₂ | [1] |

| Molecular Weight | 75.07 g/mol | [1] |

| Appearance | Not well-documented due to instability | N/A |

| Melting Point | 151 °C | [1] |

| Boiling Point | 100 °C at 11 Torr | [1] |

| pKa (Strongest Acidic) | ~4.19 (Predicted) | [2] |

| logP | -0.67 (Predicted) | [2] |

| Polar Surface Area | 49.33 Ų (Predicted) | [2] |

| Hydrogen Bond Donors | 2 (Predicted) | [2] |

| Hydrogen Bond Acceptors | 2 (Predicted) | [2] |

| Rotatable Bond Count | 0 (Predicted) | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its instability and the reactivity of its carboxyl and amino functional groups.

Stability and Decomposition

This compound is generally unstable at room temperature. It exists in equilibrium with its constituent reactants, methylamine (B109427) and carbon dioxide. At elevated temperatures, it readily decomposes back to these starting materials.[3] This reversible reaction is a defining characteristic of many carbamic acids.

Figure 1: Equilibrium between this compound and its decomposition products.

Acidity and Basicity

As an amino acid derivative, this compound is amphoteric, though its acidic character is more pronounced. The carboxylic acid group can deprotonate to form the methylcarbamate anion (CH₃NHCOO⁻). The nitrogen atom's lone pair is significantly delocalized through resonance with the carbonyl group, which reduces its basicity compared to simple amines. Consequently, the H₂N- group is not readily protonated.[3]

Esterification and Carbamate (B1207046) Formation

This compound is the parent acid of N-methylcarbamate esters, a class of compounds with widespread use, notably as acetylcholinesterase inhibitors in insecticides like Carbaryl.[4] These esters are significantly more stable than the parent acid and are typically synthesized via alternative routes, such as the reaction of methyl isocyanate with alcohols, rather than by direct esterification of the unstable this compound.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically performed in situ due to its instability.

Objective: To generate this compound in a suitable solvent for subsequent reaction or analysis.

Principle: This protocol is based on the direct reaction of methylamine with carbon dioxide.[3]

Materials:

-

Methylamine solution (e.g., 40% in water or in an organic solvent like DMSO)

-

Carbon dioxide (gas cylinder or dry ice)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Reaction vessel equipped with a gas inlet and magnetic stirrer

-

Cooling bath (ice-water or dry ice/acetone)

Procedure:

-

Prepare a solution of methylamine in the chosen anhydrous solvent within the reaction vessel.

-

Cool the solution to 0 °C or lower using the cooling bath to minimize decomposition of the product.

-

Slowly bubble gaseous carbon dioxide through the stirred solution. Alternatively, add small pieces of dry ice to the vessel.

-

Continue the addition of CO₂ until the reaction is complete, which can be monitored by techniques such as NMR if a deuterated solvent is used, or by observing the cessation of CO₂ uptake.

-

The resulting solution contains this compound, which should be used immediately for the intended application.

Figure 2: Experimental workflow for the in situ synthesis of this compound.

Hydrolysis of Methyl Carbamate (Illustrative)

While not a protocol for this compound itself, the hydrolysis of its ester, methyl carbamate, illustrates a key chemical reaction.

Objective: To hydrolyze methyl carbamate to its constituent alcohol and carbamic acid (which subsequently decomposes).

Principle: Ester hydrolysis is typically catalyzed by acid or base. Strong alkaline conditions are effective for carbamate esters.[5]

Materials:

-

Methyl carbamate (H₂NCOOCH₃)

-

5 M Sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Analytical equipment for product verification (e.g., GC-MS for methanol (B129727), test for ammonia)

Procedure:

-

Dissolve a known quantity of methyl carbamate in the 5 M NaOH solution in the round-bottom flask.

-

Fit the reflux condenser and heat the mixture to reflux. The reaction time may vary.[5]

-

During the reaction, the methyl carbamate is hydrolyzed to methanol and carbamic acid.[5]

-

The carbamic acid formed is unstable in the aqueous solution and decomposes into carbon dioxide and ammonia.[5]

-

After cooling, the reaction mixture can be analyzed to confirm the presence of methanol and the absence of the starting material, indicating greater than 99% destruction.[5]

Relevance in Drug Development and Research

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable and effective peptide bond isostere.[6] While this compound itself is too unstable for direct use as a therapeutic agent, its structure is integral to many N-methylcarbamate drugs and insecticides.[7] Understanding the properties of the parent acid provides crucial insight into the potential metabolic pathways of these compounds, as enzymatic hydrolysis can lead to the transient formation of this compound in vivo. Its subsequent decomposition to methylamine and CO₂ is a critical step in the clearance and detoxification of such xenobiotics. Therefore, knowledge of its stability and reactivity is essential for toxicology studies and the design of safer, more effective carbamate-based molecules.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0254626) [hmdb.ca]

- 3. Carbamic acid - Wikipedia [en.wikipedia.org]

- 4. Carbaryl - Wikipedia [en.wikipedia.org]

- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl carbamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Environmental Fate of Methylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of methylcarbamic acid, a key chemical intermediate and a structural component of many carbamate-based products. Understanding its behavior in the environment is critical for assessing the ecological risk of parent compounds and for the development of environmentally benign molecules. This document summarizes key degradation and transport processes, details relevant experimental protocols based on international guidelines, and presents available quantitative data.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for many chemicals in aqueous environments. For this compound, this process involves the cleavage of the ester linkage.

Hydrolytic Degradation Pathway

The hydrolysis of this compound yields methanol (B129727) and carbamic acid. Carbamic acid is unstable and rapidly decomposes to ammonia (B1221849) and carbon dioxide.

Caption: Hydrolysis pathway of this compound.

Quantitative Data for Hydrolysis

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~3300 years | pH 7, 25°C (estimated) | [1] |

| Half-life (t½) | ~330 years | pH 8, 25°C (estimated) | [1] |

| Base-Catalyzed Rate Constant (k_B_) | 6.6 x 10⁻⁵ L/mol-sec | (estimated) | [1] |

Note: These values are estimations and should be used with caution. Experimental verification is recommended.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol outlines the general procedure for determining the rate of abiotic hydrolysis of a chemical substance.[2][3][4]

Objective: To determine the hydrolysis rate of this compound at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile, aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Test Substance Application: Aseptically add a known concentration of this compound to the buffer solutions. The concentration should not exceed 0.01 M or half the water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to quickly assess stability.

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Determine the degradation rate constant (k) and the half-life (t½) by plotting the natural logarithm of the concentration against time.

Caption: Experimental workflow for OECD 111 hydrolysis study.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment, mediated by microorganisms.

Biodegradation Pathways

Microbial degradation of carbamates often initiates with the hydrolysis of the ester bond by enzymes such as carboxylesterases, leading to the formation of an alcohol and a carbamic acid, which further breaks down.[5]

Caption: General biodegradation pathway for this compound.

Quantitative Data for Biodegradation

Limited experimental data is available for the biodegradation of this compound. One study reported the following:

| Medium | Degradation | Duration | Reference |

| River Water | 19% | 3 days | [1] |

| Sea Water | 18% | 3 days | [1] |

Based on these results, this compound is not expected to be readily biodegradable.

Experimental Protocols

This test evaluates the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[6][7][8][9]

Objective: To determine if this compound is readily biodegradable by measuring oxygen consumption.

Methodology:

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant.

-

Test Setup: Add a measured volume of mineral medium, the inoculum, and a known concentration of this compound to respirometer flasks.

-

Controls: Include blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance + reference substance).

-

Incubation: Incubate the flasks in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.

-

Measurement: Record the oxygen consumption at regular intervals.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% degradation within a 10-day window during the 28-day test period.

This test is used for substances that may not be readily biodegradable but could degrade under more favorable conditions.[8][10][11][12][13][14][15][16]

Objective: To assess the inherent, ultimate biodegradability of this compound.

Methodology:

-

Inoculum: A relatively high concentration of activated sludge is used.

-

Test Setup: A mixture of the test substance, mineral nutrients, and the activated sludge is aerated and agitated.

-

Measurement: Biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time.

-

Data Analysis: A substance is considered inherently biodegradable if it shows >20% (primary degradation) or >70% (ultimate degradation) removal of DOC or COD.

This guideline is used to determine the rate and pathway of degradation in soil.[5][17][18][19][20][21][22][23][24]

Objective: To evaluate the persistence and transformation of this compound in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Soil Selection: Use well-characterized soils with varying properties (e.g., texture, organic carbon content, pH).

-

Test Substance Application: Treat soil samples with ¹⁴C-labeled this compound.

-

Incubation: Incubate the treated soil in the dark under controlled temperature and moisture conditions. For aerobic studies, maintain an aerobic headspace. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.

-

Analysis: At various time points, extract the soil samples and analyze for the parent compound and transformation products using techniques like HPLC with radiometric detection and LC-MS/MS. Mineralization is assessed by trapping evolved ¹⁴CO₂.

-

Data Analysis: Determine the dissipation time (DT₅₀ and DT₉₀) for this compound and identify major transformation products.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, which can be a significant environmental fate process for substances that absorb light in the solar spectrum.

Photodegradation Mechanisms

Photodegradation can occur through two main pathways:

-

Direct Photolysis: The chemical itself absorbs light energy, leading to its transformation.

-

Indirect Photolysis: Other substances in the environment (photosensitizers) absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with the chemical.

The primary photochemical reaction for many carbamates involves the cleavage of the ester bond.

Quantitative Data for Photodegradation

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis

This protocol is based on the principles outlined in OECD guidelines for testing chemical phototransformation.

Objective: To determine the direct photodegradation rate and quantum yield of this compound in water.

Methodology:

-

UV-Vis Spectrum: Obtain the UV-Vis absorption spectrum of this compound to determine its light-absorbing properties.

-

Irradiation: Irradiate a solution of this compound in purified water with a light source that simulates sunlight (e.g., a xenon arc lamp).

-

Actinometry: Use a chemical actinometer with a known quantum yield to measure the light intensity.

-

Sampling and Analysis: At different time intervals, take samples and analyze the concentration of this compound using HPLC.

-

Data Analysis: Calculate the first-order rate constant and the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Caption: Workflow for a direct photodegradation study.

Soil Sorption

Soil sorption is a key process that influences the mobility, bioavailability, and degradation of chemicals in the terrestrial environment.

Factors Influencing Sorption

The extent of sorption of this compound to soil is influenced by:

-

Soil Organic Matter: Organic carbon is a primary sorbent for many organic chemicals.

-

Clay Content and Type: Clay minerals can provide surfaces for adsorption.

-

Soil pH: This can affect the surface charge of soil colloids and the speciation of the chemical, although for neutral compounds like this compound, the effect may be less pronounced.

Quantitative Data for Soil Sorption

A soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound has been estimated, which suggests very high mobility in soil.

| Parameter | Value | Method |

| Log Koc | 1.0 (estimated from log Kow of -0.66) | Estimation |

This low Koc value indicates a low potential for adsorption to soil and sediment.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients of a chemical in soil.[1][20][25][26]

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) for this compound in various soils.

Methodology:

-

Soil Selection: Use a range of well-characterized soils (typically 3-5) with varying organic carbon content, texture, and pH.

-

Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase: Add solutions of this compound at several concentrations to replicate soil samples. Agitate the samples for the predetermined equilibration time.

-

Separation and Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of this compound in the aqueous phase.

-

Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution (without the test substance) and re-equilibrate to determine the extent of desorption.

-

Data Analysis: Calculate the amount of this compound adsorbed to the soil by difference. Determine the Kd value (ratio of the concentration in soil to the concentration in water at equilibrium) and the Koc value (Kd normalized to the organic carbon content of the soil).

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. york.ac.uk [york.ac.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. oecd.org [oecd.org]

- 8. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]

- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. betonverwijderaar.one [betonverwijderaar.one]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. researchgate.net [researchgate.net]

- 15. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]

- 16. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. content.fera.co.uk [content.fera.co.uk]

- 21. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 23. epa.gov [epa.gov]

- 24. oecd.org [oecd.org]

- 25. gcms.cz [gcms.cz]

- 26. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

The Toxicological Profile of Methylcarbamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamic acid and its ester derivatives, collectively known as methylcarbamates, are a class of compounds with significant applications, most notably as pesticides. Their biological activity is primarily mediated through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its core toxicological endpoints. The document details the mechanism of toxicity, toxicokinetics, and presents quantitative data from acute, sub-chronic, and chronic toxicity studies. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's interaction with biological systems.

Introduction

This compound (C₂H₅NO₂) is an organic compound that serves as the parent structure for a wide range of N-methylcarbamate esters.[1] While the acid itself is of limited direct application, its derivatives are extensively used as insecticides in agriculture and public health.[2] The toxicological significance of these compounds stems from their ability to interfere with nerve impulse transmission by inhibiting acetylcholinesterase.[3] Understanding the toxicological profile of the core this compound structure is fundamental for the safety assessment of this class of chemicals and the development of novel therapeutic agents that may target cholinesterases.[4]

Mechanism of Toxicity: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound and its derivatives is the inhibition of acetylcholinesterase (AChE).[3] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions.

The carbamate (B1207046) moiety of this compound derivatives acts as a substrate for AChE, leading to the carbamylation of the serine residue in the enzyme's active site. This process is analogous to the action of acetylcholine but results in a carbamylated enzyme that is significantly more stable and slower to hydrolyze than the acetylated enzyme.[3] This reversible inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[3]

The clinical manifestations of carbamate poisoning are a direct consequence of this overstimulation and can be categorized into muscarinic effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis), nicotinic effects (e.g., muscle fasciculations, cramping, paralysis), and central nervous system effects (e.g., confusion, ataxia, seizures).

Figure 1: Signaling pathway of acetylcholinesterase inhibition by methylcarbamates.

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

N-methylcarbamates are generally well-absorbed through oral, dermal, and inhalation routes of exposure.[5] Following absorption, they are widely distributed throughout the body. Metabolism is a key detoxification pathway, primarily occurring in the liver. The major metabolic reactions include hydroxylation of the N-methyl group and hydrolysis of the carbamate ester bond.[5] The resulting metabolites are typically less toxic and are conjugated before being rapidly excreted, mainly in the urine.[5] There is little evidence of significant bioaccumulation of N-methylcarbamates.[5] Methyl carbamate itself is hydrolyzed to methanol (B129727) and carbamic acid, which in turn decomposes to carbon dioxide and ammonia.[6]

Toxicological Endpoints: Quantitative Data

The following tables summarize the available quantitative toxicological data for methyl carbamate. It is important to note that much of the available data pertains to methyl carbamate, the methyl ester of carbamic acid, which serves as a primary example for the toxicological profile of this class of compounds.

Table 1: Acute Toxicity of Methyl Carbamate

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2,500 mg/kg | |

| Rabbit | Dermal | > 2,000 mg/kg |

Table 2: Repeated-Dose Toxicity of Methyl Carbamate (13-Week Gavage Study)

| Species | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| F344 Rat | Male | < 50 | 50 | Dose-related liver lesions (proliferative changes, necrosis) | [7] |

| F344 Rat | Female | < 62.5 | 62.5 | Dose-related liver lesions (proliferative changes, necrosis) | [7] |

| B6C3F1 Mouse | Male | 750 | 1500 | Weight loss, inflammatory liver changes | [7] |

| B6C3F1 Mouse | Female | 1000 | 2000 | Weight loss, inflammatory liver changes | [7] |

Table 3: Carcinogenicity of Methyl Carbamate (2-Year Gavage Study)

| Species | Sex | Doses Tested (mg/kg) | Findings | Reference |

| F344 Rat | Male & Female | 0, 100, 200 | Clear evidence of carcinogenic activity (hepatocellular neoplasms) | [6][8] |

| B6C3F1 Mouse | Male & Female | 0, 500, 1,000 | No evidence of carcinogenic activity | [6][9] |

Table 4: Genotoxicity of Methyl Carbamate

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With & Without | Negative | [9] |

| In Vitro Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | With & Without | Positive (details in[5]) | [5] |

| Mutagenicity in Drosophila | Drosophila melanogaster | - | Positive | [9] |

Detailed Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the in vitro determination of acetylcholinesterase inhibition by a test compound.

Principle: The activity of AChE is measured by monitoring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10]

Materials and Reagents:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compound (e.g., methylcarbamate)

-

Positive control inhibitor (e.g., physostigmine)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or vehicle for control), and the AChE solution.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB followed by the substrate (ATCI) to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 2: Experimental workflow for the Cholinesterase Inhibition Assay (Ellman's Method).

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a substance.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, restoring the functional capability of the bacteria to synthesize the essential amino acid and grow on a minimal medium.[11]

Procedure:

-

Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[11]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[11]

-

Exposure: The bacterial strains are exposed to the test substance at a range of concentrations. This can be done using the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Figure 3: Experimental workflow for the Bacterial Reverse Mutation Assay (Ames Test).

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in developing erythrocytes. When an erythroblast matures into a polychromatic erythrocyte, its main nucleus is expelled. Any micronuclei formed from chromosome fragments or whole chromosomes lagging during cell division remain in the cytoplasm. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[12]

Procedure:

-

Animal Selection and Dosing: Typically, mice or rats are used. Animals are treated with the test substance, usually by oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control are included.[12]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[12]

-

Slide Preparation and Staining: Smears are prepared from the collected samples and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Scoring: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[12]

-

Data Analysis: The frequency of MN-PCEs is calculated for each animal and group. Statistical analysis is performed to determine if there is a significant increase in MN-PCEs in the treated groups compared to the vehicle control.

Figure 4: Experimental workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The toxicological profile of this compound is primarily characterized by its reversible inhibition of acetylcholinesterase, leading to cholinergic toxicity. Methyl carbamate, a key derivative, exhibits moderate acute toxicity and has been shown to be a hepatocarcinogen in rats but not in mice in long-term studies.[6][8] While not mutagenic in the Ames test, there is evidence of genotoxicity in other assays, indicating a potential for chromosomal damage.[5][9] This technical guide provides a consolidated resource for researchers and professionals, summarizing the key toxicological data and methodologies necessary for the comprehensive assessment of this important class of compounds. A thorough understanding of these toxicological principles is essential for ensuring the safe handling and use of methylcarbamates and for the development of new, safer alternatives.

References

- 1. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 2. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thirteen-week oral toxicity study of methyl carbamate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver Carcinogencsis by Methyl Carbamate in F344 Rats and Not in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. nib.si [nib.si]

- 12. nucro-technics.com [nucro-technics.com]

Methylcarbamic Acid as a Metabolite of Carbamate Pesticides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamate (B1207046) pesticides, widely utilized in agriculture for their potent insecticidal properties, represent a significant class of compounds with implications for human health and the environment. A key aspect of their toxicology and metabolic fate is the formation of methylcarbamic acid and its derivatives. This technical guide provides a comprehensive overview of this compound as a metabolite of carbamate pesticides, focusing on its formation, toxicological significance, and analytical detection. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of pesticide metabolism and toxicology.

Introduction

Carbamate pesticides are esters of carbamic acid and, as a class, are primarily known for their reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2] This mode of action, while effective for pest control, also presents a risk of neurotoxicity to non-target organisms, including humans. The metabolic breakdown of N-methylcarbamate pesticides in biological systems leads to the formation of various metabolites, with this compound being a central, albeit unstable, intermediate resulting from the hydrolysis of the parent compound. Understanding the metabolic pathways, the toxicological implications of the metabolites, and the analytical methods for their detection is crucial for risk assessment and the development of potential therapeutic interventions.

Metabolic Pathways of Carbamate Pesticides

The metabolism of carbamate pesticides is a complex process involving several enzymatic reactions, primarily occurring in the liver. The main pathways include hydrolysis, oxidation, and conjugation.[3][4]

2.1. Hydrolysis: The primary and most significant metabolic pathway for the detoxification of carbamate pesticides is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases and results in the formation of a phenol (B47542) or oxime leaving group and N-methylcarbamic acid.[2][3] N-methylcarbamic acid is unstable and rapidly decomposes to methylamine (B109427) and carbon dioxide.[3]

2.2. Oxidation: Oxidative metabolism, mediated by cytochrome P450 enzymes, is another important pathway.[5] This can involve hydroxylation of the aromatic ring or N-demethylation. Oxidation can sometimes lead to bioactivation, producing metabolites with equal or even greater toxicity than the parent compound.[6] For example, aldicarb (B1662136) is oxidized to aldicarb sulfoxide (B87167) and then to aldicarb sulfone, both of which are potent cholinesterase inhibitors.[6][7]

2.3. Conjugation: The phenolic or hydroxylated metabolites produced through hydrolysis and oxidation can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate.[3] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.[3]

Toxicological Significance

3.1. Cholinesterase Inhibition: The primary mechanism of toxicity for carbamate pesticides and their active metabolites is the inhibition of acetylcholinesterase (AChE).[1][8] By carbamylating the serine hydroxyl group in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] The accumulation of ACh at cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors, resulting in a range of symptoms from salivation and lacrimation to muscle tremors, paralysis, and in severe cases, respiratory failure and death.[1] The carbamylation of AChE is reversible, and the rate of decarbamylation varies among different carbamates.[1][2]

3.2. Non-Cholinergic Effects:

-